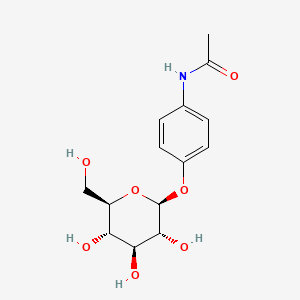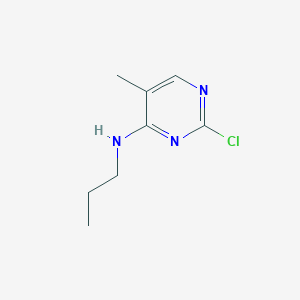
Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- is a chemical compound with the molecular formula C14H19NO7. It is characterized by the presence of a glucopyranosyl group attached to a phenyl ring, which is further connected to an acetamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- typically involves the glycosylation of a phenolic compound with a glucopyranosyl donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The reaction conditions may include the use of solvents such as methanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of substituted phenyl derivatives .
科学的研究の応用
Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in glycosylation studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
作用機序
The mechanism of action of Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. The glucopyranosyl group may facilitate binding to carbohydrate-recognizing proteins, while the phenyl and acetamide groups can interact with other molecular targets. These interactions can modulate various biological processes, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Similar compounds include other glucopyranosyl derivatives, such as:
- N-(beta-D-glucopyranosyl)acetamide
- N-(beta-D-glucopyranosyl)urea
- O-glycosides and C-glycosides with similar structural features .
Uniqueness
Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- is unique due to its specific combination of a glucopyranosyl group with a phenyl ring and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
75716-11-9 |
|---|---|
分子式 |
C14H19NO7 |
分子量 |
313.30 g/mol |
IUPAC名 |
N-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetamide |
InChI |
InChI=1S/C14H19NO7/c1-7(17)15-8-2-4-9(5-3-8)21-14-13(20)12(19)11(18)10(6-16)22-14/h2-5,10-14,16,18-20H,6H2,1H3,(H,15,17)/t10-,11-,12+,13-,14-/m1/s1 |
InChIキー |
DCCJHZKQNIFNNA-RKQHYHRCSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide](/img/structure/B13767896.png)

![N-[(Benzyloxy)carbonyl]alanylserinamide](/img/structure/B13767907.png)



![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)


![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)




